4-(2,3-Dichlorophenyl)piperidine-2,6-dione
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Overview
Description
4-(2,3-Dichlorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H9Cl2NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Mechanism of Action
Target of Action
It is known that piperidine-2,6-diones are frequently found in numerous drugs and serve as the core backbone of the cereblon (crbn) ligand .
Mode of Action
Piperidine-2,6-diones, which are part of the structure of this compound, are known to be involved in the design of proteolysis targeting chimeras (protac) drugs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
It is known that piperidine-2,6-diones can serve as valuable and versatile synthetic intermediates in organic synthesis .
Result of Action
Based on the known actions of piperidine-2,6-diones, it can be inferred that this compound may have potential effects on protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)piperidine-2,6-dione typically involves the reaction of 2,3-dichlorobenzoyl chloride with piperidine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-Dichlorophenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)piperidine-2,6-dione
- 4-(2,4-Dichlorophenyl)piperidine-2,6-dione
- 4-(2,5-Dichlorophenyl)piperidine-2,6-dione
Uniqueness
4-(2,3-Dichlorophenyl)piperidine-2,6-dione is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPYBPSOHFJYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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